molecular formula C18H17N3O3S B11364714 Cyclopentyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate

Cyclopentyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate

Cat. No.: B11364714
M. Wt: 355.4 g/mol
InChI Key: TVBNWWWAUJTSBK-UHFFFAOYSA-N
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Description

Cyclopentyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group attached to a sulfanyl acetate moiety, which is further connected to a dihydropyrimidinone ring system. The presence of cyano and phenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of a cyclopentyl ester with a thiol derivative of the dihydropyrimidinone. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of primary amine derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Cyclopentyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano and phenyl groups play a crucial role in its binding affinity and specificity. The sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid
  • Cyclopentyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]propionate

Uniqueness

Cyclopentyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake compared to similar compounds.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

cyclopentyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C18H17N3O3S/c19-10-14-16(12-6-2-1-3-7-12)20-18(21-17(14)23)25-11-15(22)24-13-8-4-5-9-13/h1-3,6-7,13H,4-5,8-9,11H2,(H,20,21,23)

InChI Key

TVBNWWWAUJTSBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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